tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate
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Overview
Description
tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane ring system fused with an oxirane ring and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate typically involves the reaction of a spirocyclic precursor with tert-butyl carbamate. One common method involves the use of a spiro[3.3]heptane derivative, which is reacted with tert-butyl carbamate under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxo derivatives, diols, and substituted spirocyclic compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate include:
- tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate .
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both an oxirane ring and a tert-butyl carbamate group. This combination of structural features imparts unique chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-4-11(5-7)8(12)6-15-11/h7-8H,4-6,12H2,1-3H3,(H,13,14) |
InChI Key |
LVFWMQNGVVSMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(CO2)N |
Origin of Product |
United States |
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